(Boc-Cys-OH)2
CAS No.: 10389-65-8
Cat. No.: VC21537428
Molecular Formula: C16H28N2O8S2
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 10389-65-8 |
---|---|
Molecular Formula | C16H28N2O8S2 |
Molecular Weight | 440.5 g/mol |
IUPAC Name | (2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10-/m0/s1 |
Standard InChI Key | MHDQAZHYHAOTKR-UWVGGRQHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
Chemical Structure and Properties
(Boc-Cys-OH)2 consists of two Boc-Cys-OH monomers linked through a disulfide bridge. The Boc (tert-butyloxycarbonyl) group serves as a protective group for the alpha-amino function of cysteine, while the disulfide bond forms between the sulfhydryl groups of the two cysteine residues.
Structural Characteristics
The chemical structure features two cysteine residues with their amino groups protected by Boc groups and their carboxylic acid groups remaining free. The defining feature is the S-S linkage formed through oxidation of the thiol groups. This creates a molecule with the following characteristics:
-
Molecular Formula: C16H28N2O8S2
-
Structural Elements:
-
Two Boc-protected amino groups
-
Two free carboxylic acid groups
-
One disulfide bridge
-
Synthesis Methodologies
Direct Oxidation Method
The most straightforward synthesis approach for (Boc-Cys-OH)2 involves the controlled oxidation of Boc-Cys-OH monomers. This oxidation can be accomplished using various oxidizing agents as detailed in peptide synthesis protocols.
The iodine oxidation method is particularly relevant as described in the search results: "Treatment of peptides containing Cys residues with iodine results in simultaneous removal of sulfhydryl protecting groups and disulfide bond formation. Peptides containing a single Cys residue are converted to the symmetrical dimer."
From Protected Precursors
An alternative approach involves starting with differentially protected cysteine derivatives:
-
Begin with Boc-Cys(R)-OH, where R is a removable thiol protecting group
-
Selectively remove the thiol protecting group
-
Allow controlled oxidation to form the disulfide bond
Table 1 from the search results provides valuable information about various thiol protecting groups that could be employed in this synthetic strategy .
Role in Peptide Synthesis
As a Building Block
(Boc-Cys-OH)2 serves as a specialized building block in the synthesis of disulfide-containing peptides. Its use offers certain advantages:
-
Preformed disulfide bond prevents unwanted side reactions
-
Streamlined incorporation of symmetric disulfide structures
-
Compatibility with both solution and solid-phase peptide synthesis methods
In Disulfide Bridge Formation Studies
The compound provides a model system for studying disulfide formation dynamics, which is critical for understanding protein folding and stability. Researchers can use (Boc-Cys-OH)2 to:
-
Investigate disulfide exchange reactions
-
Optimize conditions for disulfide formation
-
Study the influence of different solvents on disulfide stability
Comparison with Other Cysteine Derivatives
Relation to Differently Protected Cysteine Compounds
The search results provide information about several related cysteine derivatives that differ in their protection strategy:
The oxidized dimer (Boc-Cys-OH)2 represents a distinct approach where the protection strategy involves both α-amino protection (Boc) and oxidation of the thiol groups to form a disulfide, rather than using thiol-specific protecting groups.
Advantages and Limitations
Compared to monomeric protected cysteines, (Boc-Cys-OH)2 offers distinct advantages and limitations:
Advantages:
-
Preformed disulfide eliminates the need for later oxidation steps
-
Reduces risk of disulfide scrambling in complex peptides
-
Compatible with Boc-based peptide synthesis strategies
Limitations:
-
Less flexible than monomeric building blocks
-
Cannot be used for forming mixed disulfides without additional steps
-
Requires reduction if free thiols are needed later in synthesis
Applications in Research and Industry
Biochemical Research Applications
(Boc-Cys-OH)2 has significant utility in biochemical research, particularly in studies involving:
-
Protein folding mechanisms
-
Disulfide-rich peptide synthesis (e.g., defensins, conotoxins)
-
Development of cyclic peptides with enhanced stability
Pharmaceutical Applications
The compound has potential applications in pharmaceutical research:
-
Synthesis of disulfide-containing drug candidates
-
Production of peptide-based therapeutics
-
Development of cysteine-rich peptide libraries for drug discovery
Synthetic Challenges and Solutions
Racemization Concerns
A significant challenge when working with cysteine derivatives in peptide synthesis is racemization. As noted in the search results: "In contrast to other Fmoc-protected amino acids, Fmoc-protected Cys derivatives can undergo significant racemization during standard coupling reactions."
While this information directly refers to Fmoc derivatives, similar concerns exist for Boc-protected cysteines. The formation of (Boc-Cys-OH)2 must therefore be carefully controlled to prevent racemization at the alpha-carbon.
Optimal Conditions for Disulfide Formation
This suggests that the optimal synthesis of (Boc-Cys-OH)2 would likely involve:
-
Use of dipolar solvents like aqueous methanol
-
Careful pH control to facilitate thiol deprotonation
-
Monitoring to prevent over-oxidation of other functional groups
Analytical Characterization
Spectroscopic Analysis
The analytical characterization of (Boc-Cys-OH)2 typically involves:
-
NMR spectroscopy to confirm structure and purity
-
Mass spectrometry to verify molecular weight
-
IR spectroscopy to identify characteristic functional groups
-
HPLC for purity determination
Structural Verification
Confirmation of the disulfide bond formation can be accomplished through:
-
Ellman's test (negative result indicates absence of free thiols)
-
Reduction experiments (treatment with DTT or TCEP should generate two equivalents of Boc-Cys-OH)
-
UV spectroscopy (disulfide bonds exhibit characteristic absorption)
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume